molecular formula C44H46N2O3 B1588510 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole CAS No. 198480-21-6

1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Cat. No. B1588510
Key on ui cas rn: 198480-21-6
M. Wt: 650.8 g/mol
InChI Key: NXAHBBRIVLXMQA-UHFFFAOYSA-N
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Patent
US08034807B2

Procedure details

In an inert atmosphere NaH (2.7 g; 112 mmol) was suspended in DMF (80 ml). At 0-5° C. 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (11 g; 26 mmol) was added and the suspension was stirred for 30 minutes. Then a solution of 4-(2-azepan-1-yl-ethoxy)benzyl chloride (8 g; 26 mmol) in DMF (30 ml) was added dropwise within 1 hour. The cooling was shut down and the reaction mixture was stirred for another 2.5 hours. Then, water (1.2 ml) was carefully added dropwise to the reaction mixture and the reaction mixture was filtered through a thin layer of celite. Another 35 ml of water were added dropwise to the brightly yellow filtrate under intensive stirring.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][C:15]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[CH:22][CH:21]=1)=[C:14]2[CH3:34])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N:35]1([CH2:42][CH2:43][O:44][C:45]2[CH:52]=[CH:51][C:48]([CH2:49]Cl)=[CH:47][CH:46]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1.O>CN(C=O)C>[N:35]1([CH2:42][CH2:43][O:44][C:45]2[CH:52]=[CH:51][C:48]([CH2:49][N:16]3[C:17]4[C:13](=[CH:12][C:11]([O:10][CH2:3][C:4]5[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=5)=[CH:19][CH:18]=4)[C:14]([CH3:34])=[C:15]3[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)=[CH:22][CH:21]=3)=[CH:47][CH:46]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
N1(CCCCCC1)CCOC1=CC=C(CCl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0-5° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a thin layer of celite
ADDITION
Type
ADDITION
Details
Another 35 ml of water were added dropwise to the brightly yellow filtrate under intensive stirring

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1(CCCCCC1)CCOC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OCC2=CC=CC=C2)C)C2=CC=C(C=C2)OCC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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